molecular formula C26H26F3N3O9S2 B11449795 Dimethyl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11449795
M. Wt: 645.6 g/mol
InChI Key: QHMROTWSBBYUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIMETHYL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,4-DIMETHYL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiophene structure, followed by the introduction of the various substituents through a series of reactions such as sulfonylation, amidation, and esterification. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation under appropriate conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl and pyrimidinyl groups, potentially converting them into their respective reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DIMETHYL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other thiophene derivatives or pyrimidine-based molecules. Compared to these compounds, 2,4-DIMETHYL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2,4-Dimethoxybenzylamine
  • 3,4-Dimethoxyphenethylamine
  • 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.

Properties

Molecular Formula

C26H26F3N3O9S2

Molecular Weight

645.6 g/mol

IUPAC Name

dimethyl 5-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C26H26F3N3O9S2/c1-13-20(23(34)40-4)22(42-21(13)24(35)41-5)32-19(33)7-6-10-43(36,37)25-30-15(12-18(31-25)26(27,28)29)14-8-9-16(38-2)17(11-14)39-3/h8-9,11-12H,6-7,10H2,1-5H3,(H,32,33)

InChI Key

QHMROTWSBBYUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.